D-Arabinitol

Catalog No.
S601020
CAS No.
488-82-4
M.F
C5H12O5
M. Wt
152.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Arabinitol

CAS Number

488-82-4

Product Name

D-Arabinitol

IUPAC Name

(2R,4R)-pentane-1,2,3,4,5-pentol

Molecular Formula

C5H12O5

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1

InChI Key

HEBKCHPVOIAQTA-QWWZWVQMSA-N

SMILES

C(C(C(C(CO)O)O)O)O

Solubility

729 mg/mL

Synonyms

(+--)-arabitol, arabinitol, D-, arabinitol, L-, arabino-pentitol, arabitol, arabitol, (D)-isomer, arabitol, (L)-isomer, D-arabinitol, D-arabitol, DL-arabitol, L-arabinitol, lyxitol

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C([C@H](C([C@@H](CO)O)O)O)O

Diagnosis of Fungal Infections:

  • Metabolites of Candida species: Many pathogenic Candida species, including Candida albicans, the most common fungal pathogen in humans, produce D-arabinitol as a byproduct of their metabolism PubMed: .
  • Potential diagnostic marker: Measuring D-arabinitol levels in blood or urine may offer a non-invasive way to diagnose invasive candidiasis, particularly in immunocompromised individuals PubMed.
  • Limitations of D-arabinitol testing: Further research is necessary to establish the accuracy and reliability of D-arabinitol testing compared to traditional methods like blood cultures, and to determine its effectiveness in different patient populations PubMed: .

Understanding Fungal Physiology:

  • Metabolic pathway studies: Researchers use D-arabinitol to study the metabolic pathways of fungi, including Candida albicans. By investigating how fungi synthesize and utilize D-arabinitol, scientists can gain insights into their overall metabolism and identify potential targets for antifungal therapies PMC: .

Other Potential Applications:

  • Antibacterial properties: Some studies suggest that D-arabinitol may possess antibacterial properties, but further research is needed to explore this potential application PubMed.

D-Arabinitol is a five-carbon sugar alcohol, classified as a pentitol, with the chemical formula C₅H₁₂O₅. It is a stereoisomer of L-arabinitol and can be formed through the reduction of either D-arabinose or D-lyxose. D-Arabinitol is commonly found in various fungi and plants, where it serves as an important metabolite. It has garnered attention for its potential roles in human health and disease, particularly in relation to fungal infections and metabolic disorders.

D-Arabinitol itself doesn't have a direct mechanism of action within the human body. Its importance lies in its role as a biomarker for Candida overgrowth. When Candida fungi actively grow and reproduce, they produce D-Arabinitol as a byproduct. Measuring elevated levels of D-Arabinitol in urine or blood serum can indicate the presence of a Candida infection [].

, primarily involving its conversion to other sugars or sugar alcohols. Key reactions include:

  • Oxidation: D-Arabinitol can be oxidized to D-ribulose by the enzyme D-arabinitol dehydrogenase, utilizing NAD+ as a cofactor. This reaction is crucial in the pentose phosphate pathway, which is vital for cellular metabolism and energy production .
  • Reduction: It can also undergo reduction to form other pentitols or alcohols, depending on the enzymatic conditions present within the organism.

These reactions highlight D-arabinitol's role as an intermediary in carbohydrate metabolism.

D-Arabinitol exhibits various biological activities, particularly in relation to fungal pathogens. In Candida albicans, D-arabinitol is synthesized as a metabolic byproduct and may play a role in the organism's pathogenicity. Studies suggest that high levels of D-arabinitol are associated with infections, indicating its potential use as a biomarker for Candida infections . Furthermore, it has been shown to influence osmotic balance within cells, which can affect cellular responses during stress conditions.

D-Arabinitol can be synthesized through several methods:

  • Chemical Reduction: The most common industrial synthesis involves the hydrogenation of arabinose or arabinoic acid using catalysts under controlled conditions .
  • Microbial Fermentation: Various microbial strains, such as Zygosaccharomyces rouxii and Debaryomyces nepalensis, have been engineered or selected for their ability to produce D-arabinitol from different substrates through fermentation processes .
  • Enzymatic Synthesis: Enzymes like D-arabinitol dehydrogenase can catalyze the conversion of other sugars to D-arabinitol under specific conditions.

D-Arabinitol has several applications across various fields:

  • Food Industry: Used as a sweetener due to its low-caloric content compared to traditional sugars.
  • Pharmaceuticals: Investigated for its potential role in treating fungal infections and metabolic disorders.
  • Biotechnology: Employed in microbial fermentation processes for producing biofuels and other biochemicals.

D-Arabinitol shares structural similarities with several other sugar alcohols and pentitols. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
L-ArabinitolC₅H₁₂O₅Stereoisomer of D-arabinitol; less common in nature
XylitolC₅H₁₂O₅Six-carbon sugar alcohol; widely used as a sweetener
RibitolC₅H₁₂O₅A component of riboflavin; involved in cellular metabolism
MannitolC₆H₁₄O₆Commonly used in medicine; osmotic diuretic

Uniqueness of D-Arabinitol

D-Arabinitol is unique due to its specific metabolic pathways and associations with fungal pathogens like Candida albicans. Its role as both a metabolite and potential biomarker distinguishes it from other similar compounds, which may not have such direct implications in clinical settings.

Physical Description

Solid

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

152.06847348 g/mol

Monoisotopic Mass

152.06847348 g/mol

Heavy Atom Count

10

Appearance

Cryst.

Melting Point

101 - 104 °C

UNII

BOA443XF1X
YFV05Y57M9

Other CAS

2152-56-9
488-82-4

Wikipedia

Arabitol

General Manufacturing Information

D-Arabinitol: ACTIVE

Dates

Modify: 2023-08-15

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